molecular formula C8H6BBrN2O2S B12091066 Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- CAS No. 2225174-71-8

Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-

Katalognummer: B12091066
CAS-Nummer: 2225174-71-8
Molekulargewicht: 284.93 g/mol
InChI-Schlüssel: RXQUCMOLKMODJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a pyridine ring, which is further substituted with a bromo group and a thiazole ring. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- typically involves the following steps:

Industrial Production Methods

Industrial production of boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, hydrogenated derivatives, substituted pyridine derivatives, and biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity. Additionally, the compound’s ability to participate in coupling reactions allows it to be incorporated into larger molecular structures, enhancing its utility in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- is unique due to its combination of a boronic acid group, a bromo-substituted pyridine ring, and a thiazole ring. This unique structure imparts distinct reactivity and makes it a versatile reagent in various chemical transformations. Its ability to participate in multiple types of reactions and its applications in diverse fields highlight its significance in scientific research and industrial applications .

Eigenschaften

CAS-Nummer

2225174-71-8

Molekularformel

C8H6BBrN2O2S

Molekulargewicht

284.93 g/mol

IUPAC-Name

[2-bromo-6-(1,3-thiazol-4-yl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C8H6BBrN2O2S/c10-8-2-5(9(13)14)1-6(12-8)7-3-15-4-11-7/h1-4,13-14H

InChI-Schlüssel

RXQUCMOLKMODJB-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=NC(=C1)Br)C2=CSC=N2)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.